Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Overview
Description
“Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate” is a chemical compound with the molecular formula C₁₃H₁₃NO₃ . It has been studied for its potential as an ion uptake system .
Synthesis Analysis
This compound can be prepared from cyclopentadiene and chloronitroso cyclohexane in ethanol . The synthesis process involves a one-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene .Molecular Structure Analysis
The molecular weight of “this compound” is 231.24 g/mol . The structure of this compound includes a bicyclic system with an oxygen and a nitrogen atom incorporated into the ring .Chemical Reactions Analysis
The compound has been used in mass spectrometric doping studies with lithium, sodium, potassium, and silver ions . The studies showed a clear preference for lithium complexation .Physical and Chemical Properties Analysis
The compound is stored in a sealed, dry condition at 2-8°C . It has a molecular weight of 231.24 g/mol .Scientific Research Applications
Chemical Synthesis and Characterization
Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has been isolated and characterized, revealing the presence of both endo and exo-isomers. Under certain conditions, these compounds can undergo ring opening to yield thiosulfonates or methyl sulfides, showcasing their potential for chemical synthesis applications (Guideri & Ponticelli, 2012).
Reaction Mechanisms and Transformations
This chemical also participates in complex reaction mechanisms, such as skeletal rearrangements under acidic conditions leading to structurally diverse outcomes. For instance, it can be transformed into 2-oxabicyclo[3.3.0]-oct-7-en-3-ones through stereospecific rearrangements (Kobayashi, Ono, & Kato, 1992).
Synthetic Methodologies
This compound is utilized in the synthesis of bicyclic guanidines through 1,3-diaza-Claisen rearrangement, demonstrating its versatility in creating structurally interesting compounds (Walker & Madalengoitia, 2015). Additionally, it has been used in the development of 2-oxaisocephems with significant antibacterial activities, highlighting its potential in drug discovery and medicinal chemistry (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994).
Biological Activities and Pharmacological Potential
Research into its derivatives led to the discovery of compounds with potent antibacterial activities, particularly against gram-positive bacteria, suggesting its utility in addressing antibiotic resistance (Tsubouchi et al., 1994). Furthermore, the synthesis of structurally and stereochemically diversified carboxylates from this compound has opened avenues for evaluating biological and pharmacological activities through structure-activity relationship (SAR) studies (Mukherjee & Das, 2016).
Mechanism of Action
Target of Action
Mode of Action
The exact mode of action of Benzyl 2-oxa-3-azabicyclo[22Similar compounds have been shown to react with various electrophilic reagents to give addition products .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .
Properties
IUPAC Name |
benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(14-11-6-7-12(8-11)17-14)16-9-10-4-2-1-3-5-10/h1-7,11-12H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHWWBNEOOVFRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1ON2C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578550 | |
Record name | Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99027-88-0 | |
Record name | Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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